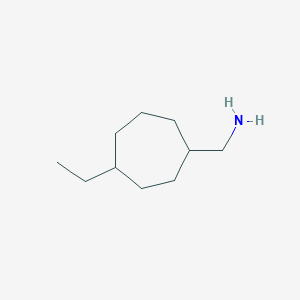

(4-Ethylcycloheptyl)methanamine

Descripción

(4-Ethylcycloheptyl)methanamine is a cycloheptane derivative featuring a seven-membered carbocyclic ring substituted with an ethyl group at the 4-position and a methanamine (-CH₂NH₂) functional group.

Propiedades

IUPAC Name |

(4-ethylcycloheptyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-9-4-3-5-10(8-11)7-6-9/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMHLAKIFLSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. The process begins with the formation of 4-ethylcycloheptanone through the alkylation of cycloheptanone with ethyl bromide in the presence of a strong base like sodium hydride. The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of (4-Ethylcycloheptyl)methanamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: (4-Ethylcycloheptyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

(4-Ethylcycloheptyl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (4-Ethylcycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Cycloalkyl-Substituted Methanamines

Example :

- 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine (): This compound contains a cyclopentyl ring (five-membered) with a 4-chlorophenyl substituent. The chlorine atom introduces electron-withdrawing effects, which may lower the amine’s basicity relative to (4-Ethylcycloheptyl)methanamine’s ethyl group (electron-donating) .

- (3-(Cyclohexylmethoxy)phenyl)methanamine (): A six-membered cyclohexyl group attached via a methoxy linker to a phenyl ring.

Key Differences :

- Ring Size: Cycloheptyl’s seven-membered ring offers greater conformational flexibility and reduced strain compared to cyclopentyl (five-membered) or cyclohexyl (six-membered) systems. This may improve solubility in nonpolar solvents .

- Substituent Effects : Ethyl groups (in (4-Ethylcycloheptyl)methanamine) are less polar than chloro or methoxy substituents, likely increasing lipophilicity .

Aryl-Substituted Methanamines

Examples :

Key Differences :

- Aromatic vs. Aliphatic Rings : (4-Ethylcycloheptyl)methanamine’s cycloheptane ring lacks aromaticity, reducing its capacity for π-π interactions but increasing flexibility.

- Substituent Polarity : Ethyl groups (aliphatic) contribute less to polarity than methoxy or methylthio groups (e.g., in ’s [2-(4-Methoxy-phenyl)-ethyl]-(4-Methylsulfanyl-benzyl)-amine), which could influence receptor binding or metabolic stability .

Alkyl-Substituted Methanamines

Example :

Key Differences :

- Steric Effects : The cycloheptyl and ethyl groups in (4-Ethylcycloheptyl)methanamine introduce steric hindrance, slowing nucleophilic reactions compared to methylamine.

- Basicity : Methylamine’s pKa (~10.6) is higher than bulkier amines, where steric effects and electron-donating/withdrawing groups modulate basicity .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Weight | Key Substituents | Solubility Trends | Basicity (Predicted) |

|---|---|---|---|---|

| (4-Ethylcycloheptyl)methanamine | ~169.3 g/mol | Cycloheptyl, Ethyl | Low (hydrophobic) | Moderate |

| 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine | ~225.7 g/mol | Cyclopentyl, 4-Cl-Ph | Low (chloro increases lipophilicity) | Lower due to Cl |

| N-Methyl 4-Methoxyphenethylamine | ~179.2 g/mol | 4-MeO-Ph, N-Me | Moderate (polar substituent) | Moderate |

| Methylamine | ~31.1 g/mol | -CH3 | High | High |

Research Findings and Implications

- Pharmacological Potential: Cycloalkyl- and aryl-substituted methanamines (e.g., ) show promise in medicinal chemistry due to balanced hydrophobicity and basicity. (4-Ethylcycloheptyl)methanamine’s flexible ring may improve binding to conformational ly dynamic targets .

- Synthetic Applications : Bulky amines like (4-Ethylcycloheptyl)methanamine could serve as catalysts or ligands in asymmetric synthesis, leveraging steric effects for enantioselectivity .

- Solubility Challenges : Compared to methylamine, its low solubility may necessitate formulation with co-solvents or prodrug strategies for biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.